5-Fluorocytosine arabinoside

説明

Historical Perspectives in Nucleoside Antimetabolite Research

The success of 5-FU, first synthesized in 1957, solidified the potential of fluoropyrimidines in cancer treatment and paved the way for the development of a wide array of related compounds. nih.govnih.govoup.com This era of research also saw the synthesis of cytosine arabinoside (ara-C) in 1950, which became a cornerstone in the treatment of acute myeloid leukemia. nih.gov The exploration of nucleoside analogs expanded to include modifications at various positions of the sugar and base, leading to a deeper understanding of structure-activity relationships. nih.govnih.gov

Academic Significance within Pyrimidine (B1678525) Analog Chemistry and Biology

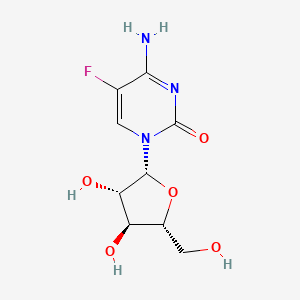

5-Fluorocytosine (B48100) arabinoside, also known by synonyms such as Ara-FC and FCA, is a compound of considerable academic interest within the fields of pyrimidine analog chemistry and biology. ontosight.ainih.gov Its significance stems from its unique structural modifications and the insights it provides into the mechanisms of action of nucleoside analogs. ontosight.ai The presence of the arabinose sugar moiety, in particular, distinguishes it from many other nucleosides and influences its biological activity. ontosight.ai

From a chemical perspective, the synthesis of 5-Fluorocytosine arabinoside and its derivatives presents interesting challenges and opportunities for developing novel synthetic methodologies. iaea.orgacs.orggoogle.com Researchers in this area explore various strategies to efficiently introduce the fluorine atom and construct the glycosidic bond between the fluorinated base and the arabinose sugar. iaea.orggoogle.com

Biologically, this compound serves as a valuable tool for probing the intricacies of cellular metabolism and DNA synthesis. ontosight.aibiosynth.com Like other nucleoside analogs, it is believed to exert its effects after being metabolized intracellularly to its active nucleotide forms. nih.govresearchgate.net These fraudulent nucleotides can then interfere with DNA replication, either by being incorporated into the growing DNA chain and causing termination or by inhibiting key enzymes involved in nucleotide metabolism. ontosight.aiwikipedia.org The study of its metabolic pathways and mechanisms of action contributes to a broader understanding of how cells process and respond to these foreign molecules. nih.govnih.gov

Overview of Structural Relationships within Fluoropyrimidine Nucleosides

The family of fluoropyrimidine nucleosides is characterized by the presence of a pyrimidine base (uracil or cytosine) that has been modified with a fluorine atom, typically at the 5-position. nih.gov This core structure is then further diversified by the nature of the attached sugar moiety. Understanding the structural relationships within this family is crucial for appreciating their distinct biological properties.

Key Structural Features:

Fluorinated Base: The substitution of a hydrogen atom with a fluorine atom at the C-5 position of the pyrimidine ring is a hallmark of this class of compounds. nih.govmdpi.com This modification alters the electronic properties of the base and is a key determinant of their biological activity. mdpi.com

Sugar Moiety: The sugar component can be ribose (found in RNA), deoxyribose (found in DNA), or, as in the case of this compound, arabinose. The stereochemistry of the sugar, particularly the orientation of the hydroxyl groups, significantly influences how the nucleoside analog is recognized and processed by cellular enzymes. ontosight.ainih.gov

Comparison of Key Fluoropyrimidine Nucleosides:

| Compound Name | Pyrimidine Base | Sugar Moiety | Key Structural Distinction |

| 5-Fluorouracil (B62378) (5-FU) | 5-Fluorouracil | (No sugar) | The base analog itself, requires conversion to a nucleoside and then a nucleotide to be active. nih.govnih.gov |

| 5-Fluorocytosine (Flucytosine) | 5-Fluorocytosine | (No sugar) | A prodrug that is converted to 5-FU in susceptible cells. nih.govnih.gov |

| 5-Fluoro-2'-deoxyuridine (B1346552) (FUDR) | 5-Fluorouracil | Deoxyribose | A deoxyribonucleoside analog of 5-FU. oncohemakey.com |

| This compound | 5-Fluorocytosine | Arabinose | Contains an arabinose sugar, differing from the natural ribose and deoxyribose. ontosight.ai |

| Capecitabine | 5-Fluorouracil (prodrug) | Ribose (modified) | An oral prodrug that is enzymatically converted to 5-FU in the body. nih.govmdpi.com |

| Gemcitabine | Cytosine (difluorinated) | Deoxyribose (difluorinated) | Contains two fluorine atoms on the deoxyribose sugar. researchgate.netmdpi.com |

The structural variations among these compounds lead to differences in their metabolic activation pathways, their primary molecular targets, and ultimately their therapeutic applications. For instance, the arabinose sugar in this compound results in a different three-dimensional shape compared to its ribose or deoxyribose counterparts, which can affect its interaction with nucleoside transporters and kinases. ontosight.ai

Structure

3D Structure

特性

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRZQWQNZQMHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-10-6 | |

| Record name | Arafluorocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Cellular Transport and Intracellular Accumulation of 5 Fluorocytosine Arabinoside Analogs

Identification and Characterization of Nucleoside Transport Systems

The uptake of nucleoside analogs like 5-Fluorocytosine (B48100) arabinoside is not a simple diffusion process but rather a sophisticated mechanism involving specific transport systems. These systems are essential for the cellular internalization of these drugs, allowing them to reach their sites of action within the cell.

Role of Cytosine Permease in Cellular Uptake

In fungal cells, the uptake of 5-Fluorocytosine (5-FC), a related compound, is facilitated by a specific enzyme known as cytosine permease. mdpi.comoup.comnih.gov This permease acts as a dedicated transporter, actively bringing 5-FC across the fungal cell membrane. mdpi.comoup.com The presence and activity of cytosine permease are crucial for the antifungal action of 5-FC, as it is the primary gateway for the drug to enter the fungal cell. mdpi.com Mutations or disruptions in the gene encoding cytosine permease can lead to resistance, as the fungal cell can no longer efficiently take up the drug. mdpi.com

In the model organism Saccharomyces cerevisiae, the primary cytosine permease is encoded by the FCY2 gene. nih.gov However, research has revealed that other homologous transporters, such as those encoded by FCY21 and FCY22, also contribute to the uptake of 5-FC, providing alternative entry routes. nih.gov This redundancy in transport mechanisms highlights the importance of this uptake pathway for the organism.

Carrier-Mediated Transport Mechanisms for Pyrimidine (B1678525) Analogs

The transport of pyrimidine analogs, a class of compounds that includes 5-Fluorocytosine arabinoside, is predominantly a carrier-mediated process. nih.govabdn.ac.uk This means that their entry into cells is dependent on transmembrane proteins that act as carriers. abdn.ac.uk These transport systems can be broadly categorized into two main families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.govnih.gov

ENTs facilitate the movement of nucleosides down their concentration gradient, a process known as facilitated diffusion. abdn.ac.ukresearchgate.net CNTs, on the other hand, actively transport nucleosides against their concentration gradient, a process that requires energy. abdn.ac.uk The specific transporters involved in the uptake of this compound and its analogs can vary depending on the cell type and the specific chemical structure of the analog. For instance, some pyrimidine analogs like 5-fluorouracil (B62378) (5-FU) are known to enter cells via a carrier-mediated transport mechanism. nih.gov Similarly, cytosine arabinoside (ara-C), a structurally related compound, enters cells through a carrier-mediated process, especially at lower concentrations. nih.gov

Determinants of Cellular Accumulation Efficiency

The efficiency with which this compound and its analogs accumulate within a cell is governed by a complex interplay of factors. A primary determinant is the expression level and functional capacity of the relevant nucleoside transporters on the cell surface. nih.gov A higher number of functional transporters generally leads to a greater influx of the drug.

Once inside the cell, these analogs are often metabolized into their active forms, typically through phosphorylation. nih.gov This metabolic "trapping" can significantly contribute to their intracellular accumulation. researchgate.net The enzymes responsible for this activation, such as deoxycytidine kinase, play a crucial role in this process. haematologica.org Conversely, enzymes that deactivate or degrade the drug can reduce its intracellular concentration.

Furthermore, the rate of drug efflux, or the pumping of the drug out of the cell, also plays a significant role. Efflux pumps, which are another class of membrane proteins, can actively remove the drug from the cytoplasm, thereby limiting its accumulation and potential toxicity.

Competitive Transport Interactions with Endogenous Nucleosides and Related Analogs

The carrier-mediated transport systems that internalize this compound analogs are not exclusively for these drugs. They are also responsible for the transport of endogenous nucleosides, the natural building blocks of DNA and RNA. oup.com This shared transport pathway leads to competitive interactions.

Endogenous nucleosides such as cytosine, adenine, and hypoxanthine (B114508) can compete with 5-FC for binding to cytosine permease, thereby antagonizing its uptake. oup.com Similarly, the transport of cytosine arabinoside (ara-C) can be inhibited by the presence of other competing nucleosides that share the same transport system. nih.gov This competition can impact the therapeutic efficacy of the drug, as high levels of endogenous nucleosides can reduce the amount of the drug that enters the cell.

Furthermore, different nucleoside analogs can also compete with each other for transport. For example, the co-administration of cytarabine (B982) (cytosine arabinoside) can competitively inhibit the uptake of 5-FC, as they are likely taken up by the same transport system. oup.comnih.gov This highlights the importance of considering potential drug-drug interactions when using combinations of nucleoside analogs.

Below is a table summarizing the transport characteristics of some relevant pyrimidine analogs:

| Compound | Primary Transport Mechanism | Key Transporters Involved (in relevant organisms) | Competitive Inhibitors |

| 5-Fluorocytosine (5-FC) | Active Transport | Cytosine Permease (e.g., Fcy2p in S. cerevisiae) mdpi.comnih.gov | Cytosine, Adenine, Hypoxanthine, Cytarabine oup.com |

| Cytosine Arabinoside (ara-C) | Carrier-Mediated Transport | Nucleoside Transporters (ENTs, CNTs) nih.govhaematologica.org | Other nucleosides nih.gov |

| 5-Fluorouracil (5-FU) | Carrier-Mediated Transport | Putative Uracil (B121893) Transporter nih.gov | Uracil nih.gov |

Intracellular Biotransformation and Metabolic Activation Pathways of 5 Fluorocytosine Arabinoside Analogs

Enzymatic Conversion to Active Metabolites

The activation of 5-fluorocytosine (B48100) arabinoside analogs begins with their conversion into various cytotoxic compounds within the target cells. This process is initiated by deamination, followed by a series of phosphorylation events.

Cytosine Deaminase-Mediated Deamination to 5-Fluorouracil (B62378) (5-FU)

A pivotal initial step in the metabolic activation of 5-fluorocytosine (5-FC) is its deamination to the potent antimetabolite 5-fluorouracil (5-FU). frontiersin.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net This conversion is catalyzed by the enzyme cytosine deaminase. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.gov Cytosine deaminase is an enzyme found in many fungi and bacteria, but not in mammalian cells. frontiersin.orgresearchgate.netresearchgate.netnih.gov This differential expression is the basis for the selective toxicity of 5-FC against susceptible fungal organisms and is exploited in suicide gene therapy for cancer, where the gene for cytosine deaminase is introduced into tumor cells. nih.govnih.govnih.gov

Once inside a target cell, such as a fungal pathogen, 5-FC is a substrate for cytosine deaminase, which catalyzes the hydrolytic deamination of the cytosine base to a uracil (B121893) base, resulting in the formation of 5-FU. frontiersin.orgmdpi.com The 5-FU can then enter into subsequent metabolic pathways to exert its cytotoxic effects. mdpi.comresearchgate.net The efficiency of this conversion can be a determining factor in the susceptibility or resistance of an organism to 5-FC. researchgate.net For instance, mutations in the gene encoding cytosine deaminase can lead to resistance. mdpi.com

| Enzyme | Substrate | Product | Significance |

| Cytosine Deaminase | 5-Fluorocytosine (5-FC) | 5-Fluorouracil (5-FU) | Key activation step; enzyme is absent in mammalian cells, providing selective toxicity. frontiersin.orgresearchgate.netresearchgate.netnih.gov |

Phosphorylation Cascades: From Nucleoside to Nucleotide Triphosphates

Following the conversion of 5-FC to 5-FU, a series of phosphorylation steps are necessary to generate the active nucleotide forms. This cascade involves several enzymes that sequentially add phosphate (B84403) groups to the fluorinated pyrimidine (B1678525).

After its formation, 5-FU is converted to 5-fluorouridine (B13573) monophosphate (FUMP) by the action of uridine (B1682114) monophosphate pyrophosphorylase (also known as uracil phosphoribosyltransferase or UPRTase). mdpi.com This enzyme catalyzes the transfer of a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate to 5-FU. The activity of this enzyme is crucial for the continued metabolism of 5-FU, and decreased activity has been associated with resistance to 5-FC in some fungi. nih.govnih.gov

Deoxycytidine kinase is a key enzyme in the phosphorylation of various deoxyribonucleosides. nih.govnih.govnih.gov In the context of fluoropyrimidine metabolism, it can contribute to the phosphorylation cascade that ultimately leads to the formation of active nucleotide analogs. This kinase is responsible for the initial phosphorylation of nucleoside analogs, a rate-limiting step in their activation. nih.gov

Once the monophosphate forms of the fluorinated nucleosides are generated, they are further phosphorylated to their diphosphate (B83284) and then triphosphate forms. Nucleoside diphosphate kinase is a key enzyme in this process, catalyzing the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. nih.govresearchgate.netresearchgate.net This results in the formation of the active 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA and disrupt its function. mdpi.comnih.gov

| Enzyme | Action | Resulting Metabolite |

| Uridine Monophosphate Pyrophosphorylase | Converts 5-FU to FUMP. mdpi.com | 5-Fluorouridine Monophosphate (FUMP) |

| Deoxycytidine Kinase | Phosphorylates nucleoside analogs. nih.gov | Phosphorylated nucleoside analogs |

| Nucleoside Diphosphate Kinase | Converts nucleoside diphosphates to triphosphates. nih.govresearchgate.netresearchgate.net | 5-Fluorouridine Triphosphate (FUTP) |

Formation of Fluorodeoxyuridine Monophosphate (FdUMP)

In addition to its conversion to FUTP, 5-FU can also be anabolized to form 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). mdpi.comresearchgate.netresearchgate.netwikipedia.org This conversion is a critical branch in the metabolic pathway of 5-FU. FdUMP is a potent inhibitor of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), which is an essential precursor for DNA synthesis. nih.govwikipedia.orgnih.gov By inhibiting thymidylate synthase, FdUMP depletes the cell of dTMP, leading to an imbalance of deoxynucleotides and the inhibition of DNA replication and repair, ultimately resulting in cell death. nih.govresearchgate.net

Regulation of Metabolic Enzyme Activity and Expression

The activity of enzymes responsible for the metabolism of 5-fluorocytosine is a key factor in its efficacy and toxicity. This regulation occurs at multiple levels, including transcriptional, and post-translational control, and is also subject to the influence of genetic polymorphisms.

Transcriptional and Post-Translational Control of Key Enzymes

The expression and function of enzymes in the fluoropyrimidine metabolic pathway are meticulously controlled through various cellular mechanisms.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): As the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), the product of 5-FC deamination, DPD is subject to complex regulation. nih.gov Epigenetic mechanisms, such as promoter methylation of the DPYD gene, have been shown in vitro to downregulate DPD expression. nih.gov Furthermore, various non-coding RNA molecules, including microRNAs (e.g., miR-27a and miR-27b), piwi-RNAs, circular-RNAs, and long non-coding RNAs, are involved in the post-transcriptional regulation of DPYD. nih.gov Post-translational modifications of the DPD protein itself also contribute to the variability in its enzymatic activity. nih.gov

Cytidine (B196190) Deaminase (CDA): This enzyme catalyzes the conversion of cytidine and deoxycytidine to uridine and deoxyuridine, respectively, and is also involved in the metabolism of cytosine nucleoside analogs. wikipedia.org The expression of the CDA gene is influenced by transcription factors. For instance, in bacterial systems, the expression of the codA gene, which encodes a cytosine deaminase, is repressed by the presence of pyrimidine and purine (B94841) nucleobases and is derepressed under conditions of poor nitrogen sources, a process mediated by the glnLG and purR gene products. drugbank.com In humans, activation-induced cytidine deaminase (AID), a related enzyme, is targeted to genes in a transcription-dependent manner. nih.govnih.gov Post-translational modifications such as phosphorylation can also regulate the activity of cytidine deaminases. nih.gov

Other Key Enzymes: The regulation of other enzymes in the pathway, such as uracil phosphoribosyltransferase (UPRT) and thymidylate synthase (TYMS), is also crucial. For example, the expression of TYMS is known to be influenced by polymorphisms in its promoter and 3'-untranslated regions. researchgate.net The intricate network of transcriptional and post-translational controls ensures that the metabolic flux through the fluoropyrimidine pathway is tightly regulated.

Genetic Polymorphisms Affecting Metabolism

Genetic variations in the genes encoding the enzymes of the fluoropyrimidine metabolic pathway are a major source of inter-individual differences in drug response and toxicity.

A multitude of single nucleotide polymorphisms (SNPs) and other genetic variations have been identified in genes such as DPYD, TYMS, and CDA. These polymorphisms can lead to altered enzyme activity, ranging from reduced function to complete deficiency.

Dihydropyrimidine Dehydrogenase (DPYD) Polymorphisms: Over 160 variants in the DPYD gene have been identified, with some leading to decreased or absent DPD enzyme activity. nih.gov Individuals carrying certain DPYD variants are at a significantly higher risk of severe, and sometimes fatal, toxicity when treated with fluoropyrimidines. nih.gov The most well-studied variant, DPYD *2A (c.1905+1G>A), results in a splicing defect and a non-functional protein. nih.gov Other clinically relevant variants include DPYD *13 (c.1679T>G), c.2846A>T, and HapB3. mdpi.com The prevalence of these variants can differ among ethnic populations. frontiersin.org

Thymidylate Synthase (TYMS) Polymorphisms: Genetic variations in the TYMS gene can affect the expression and activity of the TS enzyme. A variable number of tandem repeats (VNTR) in the 5'-untranslated region (5'-UTR) of TYMS has been associated with altered TS expression levels. researchgate.net For instance, individuals with a double repeat (2R/2R) genotype may have lower TS expression and potentially a better response to fluoropyrimidine therapy. researchgate.net A 6-base pair deletion in the 3'-UTR has also been linked to treatment outcomes. researchgate.net

Cytidine Deaminase (CDA) Polymorphisms: Variations in the CDA gene have been linked to altered metabolism of cytidine analogs. For example, the CDA A79C polymorphism has been associated with an increased risk of neutropenia in patients treated with fluoropyrimidines. nih.gov

Below are interactive data tables summarizing some of the key genetic polymorphisms in DPYD and TYMS.

Table 1: Selected Genetic Polymorphisms in the DPYD Gene and Their Clinical Significance

| Variant | rsID | Consequence | Effect on DPD Activity | Associated Clinical Outcome |

|---|---|---|---|---|

| *2A (c.1905+1G>A) | rs3918290 | Splicing defect, exon 14 skipping | Absent | Increased risk of severe to fatal toxicity |

| *13 (c.1679T>G) | rs55886062 | Missense (I560S) | Decreased | Increased risk of severe toxicity |

| c.2846A>T | rs67376798 | Missense (D949V) | Decreased | Increased risk of toxicity |

| HapB3 (c.1236G>A in haplotype) | rs56038477 | Synonymous (E412E) | Decreased (in haplotype) | Increased risk of toxicity |

| c.496A>G | rs2297595 | Missense | Variable/Uncertain | Association with toxicity is debated |

Table 2: Selected Genetic Polymorphisms in the TYMS Gene and Their Clinical Significance

| Polymorphism | Location | Consequence | Effect on TS Expression/Activity | Associated Clinical Outcome |

|---|---|---|---|---|

| 2R, 3R VNTR | 5'-UTR | Variable number of tandem repeats | 2R associated with lower expression | 2R may predict better response and higher toxicity |

| 6 bp ins/del | 3'-UTR | Insertion/deletion | Deletion associated with lower mRNA stability | Deletion may be associated with better response |

Interconversion Pathways between Fluoropyrimidine Metabolites

Once 5-FC is converted to 5-FU, it enters a complex network of anabolic pathways leading to the formation of several active metabolites. These metabolites can be interconverted, and the balance between them is crucial for the drug's cytotoxic effects.

The primary active metabolites of 5-FU are 5-fluorouridine-5'-monophosphate (FUMP), 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and 5-fluorouridine-5'-triphosphate (FUTP). mdpi.com

5-FU to FUMP: 5-FU is converted to FUMP by orotate (B1227488) phosphoribosyltransferase (OPRT).

FUMP to FUDP and FUTP: FUMP is then phosphorylated to 5-fluorouridine-5'-diphosphate (FUDP) and subsequently to FUTP. FUTP can be incorporated into RNA, leading to disruption of RNA synthesis and function.

FUDP to FdUDP: FUDP can be reduced by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP).

FdUDP to FdUMP: FdUDP can then be dephosphorylated to FdUMP.

5-FU to FUDR to FdUMP: Alternatively, 5-FU can be converted to 5-fluoro-2'-deoxyuridine (FUDR) by thymidine phosphorylase (TP), and FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP. frontiersin.org

FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidylate, which is essential for DNA replication and repair. The inhibition of TS by FdUMP leads to a depletion of thymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), resulting in DNA damage. nih.gov

The interconversion between these metabolites is a dynamic process influenced by the relative activities of the various enzymes in the pathway. For example, the balance between the RNA- and DNA-directed cytotoxic effects of 5-FU is dependent on the relative rates of conversion of FUMP to FUTP versus the conversion of FUDP to FdUDP and ultimately FdUMP. Factors that alter the activity of enzymes like ribonucleotide reductase can shift this balance and influence the primary mechanism of cytotoxicity.

Molecular Mechanisms of Action of 5 Fluorocytosine Arabinoside Metabolites

Disruption of RNA Synthesis and Function

A significant portion of the cytotoxic effects of 5-Fluorocytosine (B48100) arabinoside metabolites is attributed to their impact on RNA metabolism. nih.govnih.govnih.gov Following conversion to 5-fluorouracil (B62378) (5-FU), the compound is further metabolized into active forms that can be incorporated into RNA, leading to widespread dysfunction. researchgate.netresearchgate.net

After entering the cell, 5-Fluorocytosine is converted to 5-fluorouracil (5-FU). mdpi.comresearchgate.netnih.gov 5-FU is then anabolized through a series of enzymatic steps into three main active metabolites: 5-fluorouridine (B13573) triphosphate (FUTP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorodeoxyuridine monophosphate (FdUMP). researchgate.netnih.gov FUTP, due to its structural similarity to the natural nucleotide uridine (B1682114) triphosphate (UTP), is recognized by RNA polymerases and incorporated into various RNA species during transcription. nih.govgosset.ai This incorporation is extensive, with studies showing that the amount of 5-FU incorporated into RNA can be thousands of times higher than its incorporation into DNA. nih.gov This suggests that RNA-related damage is a predominant mechanism of its cytotoxicity. nih.govdrugdiscoverynews.com

Table 1: Key Metabolites of 5-Fluorocytosine and Their Primary Roles

| Metabolite | Precursor | Primary Mechanism of Action | Target Molecule |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | 5-Fluorocytosine | Prodrug | - |

| FUTP | 5-FU | Incorporation into RNA | RNA |

| FdUMP | 5-FU | Inhibition of Thymidylate Synthase | DNA Synthesis |

| FdUTP | 5-FU | Incorporation into DNA | DNA |

The incorporation of FUTP into ribosomal RNA (rRNA), the most abundant RNA species in the cell, has profound consequences. nih.gov This process disrupts ribosome biogenesis and the maturation of rRNA. nih.govbiorxiv.org While ribosomes containing 5-FU (F-ribosomes) can still be assembled, their function may be impaired, leading to errors in protein synthesis. nih.govnih.gov The substitution of uracil (B121893) with 5-fluorouracil in rRNA can alter its structure and its interaction with ribosomal proteins, ultimately affecting the fidelity and efficiency of translation. nih.gov

Similarly, transfer RNA (tRNA) is also a target for FUTP incorporation. Studies in yeast have shown that defects in tRNA maturation and modification contribute to the cytotoxic effects of 5-FU. nih.gov The presence of 5-fluorouracil can destabilize tRNA molecules, affecting their proper folding and aminoacylation, which is crucial for the accurate delivery of amino acids during protein synthesis. mdpi.com

The integrity of messenger RNA (mRNA) is critical for the correct transmission of genetic information from DNA to the protein synthesis machinery. The incorporation of FUTP into mRNA precursors (pre-mRNA) can interfere with normal processing events, particularly splicing. nih.gov Research has indicated that 5-FU integration can alter pre-mRNA splicing, in some cases leading to intron retention and the production of aberrant protein products. nih.gov

Pseudouridylation, the isomerization of uridine to pseudouridine (B1679824) (Ψ), is the most abundant post-transcriptional modification found in non-coding RNAs. nih.gov This modification is crucial for the structure and function of many RNA molecules, including tRNA, rRNA, and snRNA. embopress.orgresearchgate.net The incorporation of 5-FU into RNA has been shown to significantly interfere with this process. nih.govnih.gov

5-FU-containing RNA can act as an inhibitor of pseudouridylases, the enzymes responsible for converting uridine to pseudouridine. nih.govnih.gov Some of these enzymes can form stable adducts with the 5-FU-substituted RNA, effectively trapping the enzyme and preventing it from modifying other RNA molecules. nih.gov For example, the incorporation of 5-FU into U2 snRNA at sites normally destined for pseudouridylation blocks the formation of pseudouridine residues that are essential for pre-mRNA splicing. nih.govoup.com This inhibition of pseudouridylation represents a critical aspect of the RNA-directed toxicity of 5-Fluorocytosine arabinoside metabolites. nih.govbiorxiv.org

Inhibition of DNA Synthesis and Replication

In addition to disrupting RNA metabolism, metabolites of this compound also directly inhibit the synthesis of DNA, a mechanism that has long been recognized as a cornerstone of its action.

A crucial step in DNA synthesis is the production of deoxythymidine monophosphate (dTMP), a precursor for one of the four essential DNA bases. wikipedia.orgwikipedia.org The enzyme responsible for the de novo synthesis of dTMP is thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP). wikipedia.orgresearchgate.net

The 5-FU metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), is a potent and specific inhibitor of TS. spandidos-publications.comnih.govnih.gov FdUMP mimics the natural substrate dUMP and binds to the nucleotide-binding site of the enzyme. researchgate.net This binding, in the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), leads to the formation of a stable, covalent ternary complex between FdUMP, TS, and the cofactor. researchgate.netnih.govnih.gov This complex effectively inactivates the enzyme, blocking the binding of the normal substrate dUMP and thereby halting dTMP synthesis. researchgate.net The resulting depletion of the dTMP pool and an imbalance in deoxynucleotides disrupts DNA replication and repair, ultimately leading to what is known as "thymineless death" in rapidly dividing cells. researchgate.netnih.gov

Table 2: Mechanism of Thymidylate Synthase (TS) Inhibition

| Step | Description |

|---|---|

| 1. Metabolite Formation | 5-Fluorocytosine is converted to 5-FU, which is then metabolized to FdUMP. |

| 2. Substrate Mimicry | FdUMP acts as a structural analog of the natural TS substrate, dUMP. |

| 3. Ternary Complex Formation | FdUMP, Thymidylate Synthase (TS), and the cofactor CH2THF form a stable covalent complex. researchgate.netnih.gov |

| 4. Enzyme Inactivation | The formation of the ternary complex blocks the active site of TS. researchgate.net |

| 5. Disruption of DNA Synthesis | Inhibition of TS leads to a depletion of dTMP, disrupting DNA synthesis and repair. wikipedia.orgwikipedia.org |

Thymidylate Synthase (TS) Inhibition by FdUMP

Induction of Cellular Stress Responses

The multifaceted assault on DNA synthesis and integrity triggers robust cellular stress responses. The inhibition of thymidylate synthase and the resulting nucleotide pool imbalance cause replicative stress. nih.gov Simultaneously, the incorporation of FdUTP into DNA and the formation of DNMT-DNA adducts are recognized as significant DNA damage, activating the DNA damage response (DDR) pathway. medchemexpress.comnih.gov This can lead to the phosphorylation of key sensor proteins like ATM and CHK1, which orchestrate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. medchemexpress.comnih.gov If the damage is too extensive to be repaired, these stress signaling pathways converge to initiate apoptosis.

Apoptosis Induction Pathways

The culmination of cellular stress and irreparable damage is the induction of programmed cell death, or apoptosis. This process is a critical component of the compound's therapeutic effect, ensuring the elimination of compromised cancer cells.

The cellular damage induced by the metabolites of this compound primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov Persistent DNA damage and cellular stress signal to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). monash.edu This event allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. core.ac.uk

In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a large protein complex known as the apoptosome. monash.edu The apoptosome then recruits and activates the initiator caspase, pro-caspase-9, into its active form, caspase-9. dovepress.comresearchgate.net Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7. researchgate.netnih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net

Table 2: Research Findings on Caspase Activation by Fluoropyrimidines

| Study Focus | Cell Line | Key Finding | Citation |

|---|---|---|---|

| 5-FU-induced apoptosis | Oral Squamous Cell Carcinoma | Treatment with 5-FU resulted in the activation of caspase-3, caspase-8, and caspase-9. | researchgate.net |

| Apoptosis induction | Human Lung Cancer (A549) | Apoptosis was accompanied by the up-regulation and activation of caspase-9 and caspase-3. | dovepress.com |

| Apoptosis pathways | Human Bcr-Abl-Positive Leukemia | Apoptosis induction occurred through the activation of a mitochondria-dependent caspase cascade. | core.ac.uk |

Cytochrome c Release from Mitochondria

The intrinsic pathway of apoptosis is a critical component of the mechanism of action of this compound's metabolites. This pathway is centered on the permeabilization of the outer mitochondrial membrane, a key event regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. The balance between these opposing factions dictates the cell's susceptibility to apoptotic stimuli.

Upon cellular stress induced by FIAC metabolites, a shift in this balance occurs, favoring the pro-apoptotic proteins. An increase in the Bax/Bcl-2 ratio is a crucial determinant for inducing apoptosis. nih.govyoutube.com This elevated ratio leads to the formation of pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. youtube.comnih.govyoutube.com

Once in the cytosol, cytochrome c plays a pivotal role in the activation of the caspase cascade. It binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome. researchgate.netresearchgate.net This complex then recruits and activates pro-caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. researchgate.net

Table 1: Key Proteins in FIAC-induced Cytochrome c Release

| Protein | Family | Function in Apoptosis | Effect of FIAC Metabolites |

| Bax | Bcl-2 | Pro-apoptotic; promotes MOMP | Upregulation |

| Bcl-2 | Bcl-2 | Anti-apoptotic; inhibits MOMP | Downregulation |

| Cytochrome c | Electron transport chain component | Activates the apoptosome in the cytosol | Released from mitochondria |

| Apaf-1 | Apoptosome component | Binds to cytochrome c to initiate caspase activation | Activated by cytochrome c |

| Caspase-9 | Caspase | Initiator caspase activated by the apoptosome | Activated |

| Caspase-3 | Caspase | Executioner caspase; cleaves cellular substrates | Activated |

Role of p53 in Apoptotic Signaling

The tumor suppressor protein p53 is a central regulator of the cellular response to genotoxic stress, such as that induced by the metabolites of this compound. In response to DNA damage, p53 is activated and functions as a transcription factor, inducing the expression of a range of target genes that can lead to cell cycle arrest, DNA repair, or apoptosis. researchgate.netyoutube.comyoutube.com

A critical aspect of p53-mediated apoptosis is the transcriptional activation of pro-apoptotic members of the Bcl-2 family, specifically the BH3-only proteins PUMA (p53-upregulated modulator of apoptosis) and Noxa. nih.govnih.govnih.govnih.govwikipedia.org The induction of PUMA and Noxa by p53 plays a crucial role in shifting the balance towards apoptosis. nih.govnih.gov These proteins act by neutralizing anti-apoptotic Bcl-2 proteins, thereby allowing the pro-apoptotic effectors Bax and Bak to induce mitochondrial outer membrane permeabilization. nih.gov

Studies on related fluoropyrimidines, such as 5-fluorouracil (5-FU), have demonstrated that they can activate p53. semanticscholar.org This activation leads to an increase in the expression of pro-apoptotic genes. nih.govresearchgate.net The activation of p53 by FIAC metabolites is a key step in initiating the apoptotic cascade, directly linking DNA damage to the mitochondrial pathway of cell death. nih.govscienceopen.com

Table 2: p53 and its Key Downstream Targets in FIAC-induced Apoptosis

| Gene/Protein | Function | Role in FIAC-induced Apoptosis |

| p53 | Tumor suppressor, transcription factor | Activated by DNA damage; induces pro-apoptotic genes. |

| PUMA | BH3-only pro-apoptotic protein | Transcriptional target of p53; neutralizes anti-apoptotic Bcl-2 proteins. nih.govnih.gov |

| Noxa | BH3-only pro-apoptotic protein | Transcriptional target of p53; contributes to the apoptotic response. nih.govnih.govresearchgate.netresearchgate.net |

Interplay with Autophagic Processes

Autophagy is a cellular self-digestion process that plays a dual role in cancer, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the nature of the stress. nih.govsemanticscholar.orgrsc.orgnih.govmdpi.com In the context of chemotherapy, autophagy is often induced as a survival mechanism, allowing cancer cells to withstand the cytotoxic effects of the treatment. nih.govnih.govnih.govresearchgate.netnih.govjcpres.comyoutube.com

The interplay between apoptosis and autophagy is complex, with significant molecular crosstalk between the two pathways. nih.govnih.govrsc.orgnih.govmdpi.com Key proteins involved in autophagy regulation, such as Beclin-1 and the microtubule-associated protein 1A/1B-light chain 3 (LC3), are central to this interplay. nih.govjcpres.comnih.govresearchgate.netwaocp.com Beclin-1 is a crucial component of the machinery that initiates the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation. nih.govwaocp.com The conversion of the soluble form of LC3 (LC3-I) to its lipidated form (LC3-II) is a hallmark of autophagosome formation and is often used as a marker of autophagic activity. nih.govresearchgate.netwaocp.com

While direct evidence for the effect of this compound on autophagy is still emerging, studies with the related compound cytarabine (B982) (AraC) have shown that it can induce autophagy. youtube.com This induced autophagy can, in some contexts, be a pro-death signal, while in others it may promote cell survival. nih.govnih.govyoutube.comyoutube.com The measurement of autophagic flux, which is the rate of degradation of autophagic substrates, is crucial to determine the ultimate role of autophagy in response to FIAC treatment. scienceopen.comrsc.orgnih.govnovusbio.com An increase in autophagosome formation (indicated by increased LC3-II levels) coupled with a blockage in their degradation can lead to an accumulation of autophagosomes, which may not necessarily equate to increased autophagic activity. nih.gov

Table 3: Key Autophagy-Related Proteins and Their Potential Role in Response to FIAC

| Protein | Function in Autophagy | Potential Role in Response to FIAC |

| Beclin-1 | Initiation of autophagosome formation | May be modulated by FIAC, influencing the level of autophagy. |

| LC3-I | Soluble form of LC3 | Precursor to LC3-II. |

| LC3-II | Lipidated form of LC3; localized to autophagosome membranes | Levels may be altered by FIAC, indicating changes in autophagosome formation. |

Mechanisms of Acquired and Intrinsic Resistance to 5 Fluorocytosine Arabinoside Analogs

Alterations in Drug Uptake and Transport

For 5-fluorocytosine (B48100) and its analogs to exert their antifungal or antineoplastic effects, they must first be transported into the target cell. Resistance can emerge when the cellular machinery responsible for this uptake is compromised.

Downregulation or Mutation of Nucleoside Transporters

The entry of 5-FC into fungal cells is mediated by membrane proteins known as cytosine permeases. service.gov.ukmedscape.com Mutations in the genes encoding these transporters can significantly reduce the intracellular accumulation of the drug, thereby conferring resistance. In fungi like Saccharomyces cerevisiae and Cryptococcus, mutations in the FCY2 gene, which encodes a key purine-cytosine permease, have been shown to cause 5-FC resistance. service.gov.uknih.gov This form of resistance is often dose-dependent, indicating that at higher concentrations, other transporters may facilitate some level of drug entry. service.gov.uk

In the context of cancer chemotherapy with related nucleoside analogs like cytosine arabinoside (araC), the efficiency of drug uptake is also a critical determinant of sensitivity. The number of nucleoside transport sites on the surface of leukemic blast cells has been shown to correlate strongly with the intracellular accumulation of the drug's active metabolite. aacrjournals.org A reduced number of these transporters is a key mechanism of resistance. aacrjournals.orgnih.gov Dysfunction of nucleoside transporters is a primary method by which cells can acquire resistance to these hydrophilic drugs. nih.gov

Modifications in Metabolizing Enzyme Activities

5-Fluorocytosine is a prodrug, meaning it must be converted into its active, toxic forms by intracellular enzymes. service.gov.ukhematologyandoncology.net Resistance frequently arises from mutations or deficiencies in the enzymes that constitute this critical activation pathway.

Deficiencies or Mutations in Cytosine Deaminase

The first and most crucial step in the activation of 5-FC within fungal cells is its deamination to 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. service.gov.ukmedscape.com Mammalian cells lack this enzyme, which is the basis for the selective toxicity of 5-FC. service.gov.ukmdpi.com Mutations or deficiencies in the gene encoding cytosine deaminase (often designated as FCY1) can completely block this conversion, leading to high-level, dose-independent resistance. service.gov.uknih.gov This is a well-documented mechanism of resistance in various fungal species, including Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net

Alterations in Uridine (B1682114) Phosphoribosyltransferase

Once 5-FC is converted to 5-FU, the next step in its activation pathway is the conversion of 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP) by the enzyme uracil (B121893) phosphoribosyltransferase (UPRTase), which is encoded by the FUR1 gene. researchgate.net Loss-of-function mutations in FUR1 are a significant cause of 5-FC resistance. service.gov.ukwww.gov.uk

Detailed molecular studies in Candida albicans have identified specific single nucleotide polymorphisms (SNPs) in the FUR1 gene responsible for clinical resistance. A notable example is a cytosine-to-thymine substitution at position 301, which results in an arginine-to-cysteine amino acid change in the UPRTase protein. researchgate.net Research has demonstrated a clear gene-dose effect associated with this mutation, as summarized in the table below.

| Genotype at Position 301 | 5-FC Susceptibility | 5-FC MIC (μg/ml) |

| Homozygous (C/C) | Susceptible | ≤0.25 |

| Heterozygous (C/T) | Decreased Susceptibility | ≥0.5 |

| Homozygous (T/T) | Resistant | ≥16 |

| Data derived from studies on C. albicans isolates, demonstrating the codominant nature of the FUR1 resistance allele. researchgate.net |

This mutation is believed to disrupt the quaternary structure of the enzyme, compromising its activity and preventing the formation of the toxic nucleotide FUMP. www.gov.uk

Changes in Deoxycytidine Kinase Activity

For related nucleoside analogs like cytosine arabinoside (Ara-C), the key activating enzyme is deoxycytidine kinase (dCK). This enzyme phosphorylates the drug, which is the initial step toward its incorporation into DNA. A deficiency in dCK activity is a crucial and frequently observed mechanism of resistance in leukemia cell lines. Rat acute myeloid leukemia cells selected for resistance to Ara-C demonstrated a total deficiency of dCK activity. Similarly, dCK-deficient human leukemia HL-60 cells show significant resistance to Ara-C, which can be reversed by inducing dCK expression. These findings highlight that reduced activity of this kinase prevents the drug from being converted to its active, phosphorylated form.

| Cell Line Model | Deoxycytidine Kinase (dCK) Status | Resistance Phenotype |

| Rat AML (RCL/0) | Active dCK | Sensitive to Ara-C |

| Rat AML (RCL/A) | Deficient dCK | Resistant to Ara-C |

| Human Leukemia (HL-60) | Active dCK | Sensitive to Ara-C |

| Human Leukemia (HL-60/Ara-C) | Deficient dCK | Resistant to Ara-C |

| Summary of findings from in vitro models of acquired resistance to cytosine arabinoside (Ara-C). |

Increased Levels of Inactivating Enzymes (e.g., Dihydropyrimidine (B8664642) Dehydrogenase)

The active metabolite of 5-FC, 5-fluorouracil (5-FU), can be catabolized and inactivated by the enzyme dihydropyrimidine dehydrogenase (DPD). nih.gov DPD is the rate-limiting enzyme in the breakdown of 5-FU into inactive metabolites. nih.gov While DPD deficiency in patients can lead to severe and life-threatening toxicity due to the inability to clear 5-FU, an upregulation of DPD activity represents a mechanism of acquired resistance. service.gov.uk Increased expression of DPD in tumor cells or in the liver can accelerate the metabolism of 5-FU, reducing the amount of active drug available to exert its cytotoxic effects and thereby leading to treatment resistance. hematologyandoncology.net This mechanism is particularly relevant in the context of 5-FU-based chemotherapy for solid tumors. nih.gov

Upregulation of DNA Repair Mechanisms

The cytotoxic effects of 5-Fluorocytosine are largely mediated by its conversion to 5-fluorouracil (5-FU) and subsequently to 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and 5-fluorouridine triphosphate (FUTP), which gets incorporated into RNA nih.govresearchgate.net. The inhibition of thymidylate synthase disrupts the synthesis of thymidine (B127349), a crucial component of DNA, leading to DNA damage.

Fungal cells can counteract this genotoxic stress by enhancing their DNA repair capabilities. Studies have shown that exposure to 5-FC can trigger the upregulation of a suite of genes involved in DNA repair, synthesis, and replication nih.gov. For instance, in yeast, genes such as UBC5 and UBC14, which are part of the ubiquitin-dependent pathway for selective protein removal and DNA repair, are upregulated in response to the drug nih.gov.

Furthermore, defects in certain DNA repair pathways can paradoxically accelerate the acquisition of resistance. The DNA mismatch repair (MMR) system is responsible for correcting errors during DNA replication. It has been shown that mutants with defects in the MMR gene MSH2 acquire resistance to 5-FC at a significantly higher frequency nih.gov. In Cryptococcus deuterogattii, isolates with defects in DNA mismatch repair exhibit an elevated mutation rate, which facilitates the rapid development of resistance-conferring mutations in other genes nih.govnih.gov. This indicates that while an active DNA repair system can mitigate drug-induced damage, a faulty repair system can foster a hypermutator state that speeds up the evolution of stable resistance.

| Gene/Pathway | Function | Role in Resistance to 5-Fluorocytosine Analogs |

| DNA Mismatch Repair (MMR) | Corrects errors in DNA replication. | Defects, such as in the MSH2 gene, can lead to an elevated mutation rate, accelerating the acquisition of resistance-conferring mutations nih.govnih.gov. |

| UBC5, UBC14 | Involved in the ubiquitin-dependent pathway for DNA repair and protein degradation. | Upregulated in response to 5-FC, suggesting an enhanced capacity to repair DNA damage caused by the drug nih.gov. |

Role of Multidrug Efflux Pumps

Multidrug efflux pumps are membrane transporters that actively extrude a wide variety of toxic substances, including antimicrobial drugs, from the cell. They are a well-established mechanism of drug resistance in both bacteria and fungi. These pumps are typically categorized into superfamilies such as the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS) jabonline.innih.gov. The overexpression of genes encoding these pumps can reduce the intracellular accumulation of a drug, preventing it from reaching its target and thereby conferring resistance mdpi.commdpi.com.

However, the role of efflux pumps in resistance to 5-Fluorocytosine is complex and not as straightforward as with other antifungals. Some studies have produced counterintuitive findings. For example, a microarray analysis in yeast identified that the pleiotropic drug resistance gene PDR15, which encodes a multidrug transporter, was downregulated in the presence of 5-FC nih.gov. This suggests that, in this context, cellular extrusion via this specific pump is not a primary mechanism of resistance to 5-FC nih.gov.

Conversely, other research has implicated different transporters. In one study, a specific amino acid substitution was found to cause the upregulation of MFS7, a multidrug transporter from the Major Facilitator Superfamily. This upregulation was directly linked to resistance to 5-FC and cross-resistance to fluconazole (B54011) mdpi.com. This indicates that while some efflux pumps may not be involved, others can be specifically upregulated to mediate resistance to fluorinated pyrimidines.

Cross-Resistance Patterns with Other Antifungal and Chemotherapeutic Agents

Cross-resistance, where resistance to one drug confers resistance to another, is a significant clinical challenge. Due to its mechanism of action, resistance to 5-Fluorocytosine (5-FC) is almost always accompanied by cross-resistance to its direct metabolite, 5-fluorouracil (5-FU) mdpi.comnih.gov. Since 5-FC must be converted to 5-FU to exert its toxic effects, any mechanism that prevents this conversion or mitigates the effects of 5-FU will confer resistance to both compounds nih.gov.

Cross-resistance is not limited to 5-FU. Mutations in fungal genes can lead to broader resistance profiles. For instance, the upregulation of the multidrug transporter MFS7 has been shown to mediate cross-resistance to both 5-FC and the azole antifungal fluconazole mdpi.com. In cancer cell lines, acquired resistance to 5-FU can also lead to cross-resistance with other nucleoside analogs like fluoro-deoxyuridine (FdU) and inhibitors of thymidylate synthase nih.gov.

Despite these patterns, 5-FC is often used effectively in combination therapies, particularly with amphotericin B or fluconazole. This strategy can prevent the emergence of resistance; for example, the combination of 5-FC with fluconazole has been shown to suppress the amplification of heteroresistance to fluconazole nih.gov.

| Compound | Cross-Resistant Agent(s) | Basis of Cross-Resistance |

| 5-Fluorocytosine (5-FC) | 5-Fluorouracil (5-FU) | 5-FC is a prodrug of 5-FU. Resistance mechanisms often target steps in the metabolic pathway common to both mdpi.comnih.gov. |

| 5-Fluorocytosine (5-FC) | Fluconazole | Upregulation of the multidrug transporter MFS7 can extrude both compounds mdpi.com. |

| 5-Fluorouracil (5-FU) | Fluoro-deoxyuridine (FdU), Thymidylate Synthase Inhibitors | In cancer cells, resistance can stem from alterations in downstream pathways, affecting related nucleoside analogs and enzyme inhibitors nih.gov. |

Preclinical Methodologies and Research Models for 5 Fluorocytosine Arabinoside Studies

In Vitro Cellular Models

In vitro cellular models are fundamental in the preclinical evaluation of 5-fluorocytosine (B48100) arabinoside, enabling detailed investigation into its mechanisms of action, spectrum of activity, and the development of resistance. These models typically involve the use of fungal and mammalian cancer cell lines.

5-Fluorocytosine (5-FC) demonstrates a broad spectrum of activity against various pathogenic yeasts. mdpi.com For Candida species, the susceptibility rate is generally high, with MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) ranging from 0.12 to 1 µg/mL for species such as C. albicans, C. dubliniensis, C. glabrata, C. kefyr, and C. lusitaniae. mdpi.com However, C. krusei is notably less susceptible. mdpi.com In studies on Candida albicans, morphological changes, specifically marked cell enlargement, have been observed shortly after exposure to 5-FC. nih.gov

Against Cryptococcus species, 5-FC is also active, with MIC values varying between different species like C. neoformans and C. gattii. mdpi.com Research has established that minimal inhibitory and minimal fungicidal concentrations for Cryptococcus neoformans are typically in the range of 0.46 to 3.9 µg/ml and 3.9 to 15.6 µg/ml, respectively. nih.govsemanticscholar.org

The in vitro activity of 5-FC against Aspergillus species is more limited, with MICs showing a wide range. mdpi.comnih.gov This contrasts with findings from some murine models where 5-FC treatment improved survival, suggesting a potential discrepancy between in vitro susceptibility and in vivo efficacy. mdpi.comnih.gov

Saccharomyces cerevisiae has been a valuable model organism for studying the mechanisms of action and resistance to 5-FC. nih.govnih.gov Like C. albicans, S. cerevisiae cells exhibit enlargement upon exposure to the drug. nih.gov Studies in S. cerevisiae have been instrumental in identifying key genes involved in the pyrimidine (B1678525) salvage pathway (FCY1, FCY2, and FUR1) that are associated with 5-FC resistance. nih.gov

Table 1: In Vitro Activity of 5-Fluorocytosine Against Various Fungal Species

| Fungal Species | Typical MIC Range (µg/mL) | Key Findings |

|---|---|---|

| Candida albicans | 0.12 - 1 | High susceptibility; causes cell enlargement. mdpi.comnih.gov |

| Cryptococcus neoformans | 0.46 - 3.9 | Effective in vitro. nih.govsemanticscholar.org |

| Aspergillus spp. | 0.25 to >256 | Limited and variable in vitro activity. mdpi.com |

| Saccharomyces cerevisiae | Not specified | Used as a model to study resistance mechanisms. nih.govnih.gov |

The preclinical investigation of 5-fluorocytosine in oncology primarily revolves around its use as a prodrug in gene-directed enzyme prodrug therapy (GDEPT). This strategy involves introducing a non-mammalian gene, such as cytosine deaminase (CD), into cancer cells. The CD enzyme then converts the non-toxic 5-FC into the potent anticancer drug 5-fluorouracil (B62378) (5-FU), leading to selective tumor cell killing.

In human colorectal carcinoma cell lines, such as WiDr, genetic engineering to express the CD gene dramatically increased sensitivity to 5-FC. nih.gov The 50% inhibitory concentration (IC50) for 5-FC decreased from 26,000 µM in parental WiDr cells to 27 µM in the CD-expressing cells. nih.gov Furthermore, combining 5-FC with radiation therapy has been shown to selectively enhance the radiation-induced cytotoxicity in colorectal carcinoma cells transduced with the CD gene. nih.gov

Studies using human glioma cell lines have also demonstrated the potential of this GDEPT approach. researchgate.netnih.gov Transfection of glioma cells with the CD gene, sometimes in combination with the uracil (B121893) phosphoribosyl transferase (UPRT) gene, rendered them significantly more sensitive to 5-FC. nih.gov For instance, after successful gene transfer, 5-fluorocytosine LD50 values in glioma cell lines were observed to be between 0.02 µg/mL and 6 µg/mL. researchgate.net

The development of resistance to 5-FC is a significant clinical challenge and has been extensively studied in vitro. Resistance can arise through several mechanisms, most commonly involving mutations in the enzymes responsible for 5-FC uptake and metabolism.

In fungal cells, mutations in the genes encoding cytosine permease (FCY2), cytosine deaminase (FCY1), or uracil phosphoribosyltransferase (FUR1) can lead to resistance. nih.govresearchgate.net For example, a single amino acid substitution in the FUR1 protein has been correlated with both decreased susceptibility and increased resistance in C. albicans. mdpi.com Studies have shown that spontaneous mutants of Candida albicans resistant to 5-FC can be isolated in vitro, and this resistance is often accompanied by decreased susceptibility to 5-fluorouracil and 5-fluorouridine (B13573). nih.gov

In Cryptococcus neoformans, both primary and acquired resistance have been documented. nih.govnih.gov Isolates taken from patients after unsuccessful therapy showed massive and stable resistance to 5-FC. nih.govnih.gov Mechanistically, this resistance was often linked to a marked reduction in the total intracellular uptake and incorporation of 5-FC. nih.govnih.gov

Table 2: Mechanisms of 5-Fluorocytosine Resistance in Fungal Cell Lines

| Fungal Species | Genes Implicated in Resistance | Consequence of Mutation |

|---|---|---|

| Candida albicans | FUR1, FCY1, FCY2 | Decreased enzymatic activity, leading to reduced conversion of 5-FC to its toxic metabolites. mdpi.comnih.gov |

| Cryptococcus neoformans | Not explicitly named | Reduced intracellular uptake and incorporation of 5-FC. nih.govnih.gov |

| Saccharomyces cerevisiae | FCY1, FCY2, FUR1 | Loss of function in the pyrimidine salvage pathway. nih.gov |

In Vivo Animal Models for Investigating Efficacy and Mechanism

In vivo animal models are crucial for validating the therapeutic potential of 5-fluorocytosine arabinoside observed in vitro and for understanding its efficacy and mechanisms in a whole-organism context.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for evaluating GDEPT strategies involving 5-FC. In a study using a human colorectal carcinoma (WiDr) xenograft model, mice bearing tumors engineered to express cytosine deaminase (WiDr/CD) showed significant tumor growth inhibition when treated with 5-FC. nih.gov These antitumor effects were demonstrated by decreases in tumor growth rate, size, and weight. nih.gov

Similarly, in models of malignant glioma, the intratumoral injection of an adenovirus vector expressing the CD gene, followed by systemic administration of 5-FC, resulted in remarkable inhibition of tumor growth and prolonged survival in rats. nih.gov These studies support the continued development of a gene therapy approach for various cancers, where selective expression of CD in tumors followed by 5-FC administration can achieve profound antitumor effects. nih.gov

To study the efficacy of 5-FC against fungal infections, particularly in the context of a compromised immune system, immunodeficient animal models are employed. For instance, a model of Candida albicans infection was established in mice immunosuppressed with agents like azathioprine (B366305) and dexamethasone. nih.gov In this model, treatment with 5-fluorocytosine resulted in a mortality rate of less than 4% over 30 days, compared to 50% in untreated, infected, and immunosuppressed mice. nih.gov The increased survival was associated with a significant decrease in the fungal burden in the kidneys of the treated animals. nih.gov These models are essential for demonstrating the in vivo antifungal efficacy of 5-FC, especially in scenarios mimicking infections in immunocompromised patients.

Advanced Cellular Assays

Advanced cellular assays are fundamental in preclinical research to elucidate the mechanisms of action of potential therapeutic agents like this compound. These methodologies allow for the detailed investigation of a compound's effects on cellular processes such as apoptosis, nucleic acid synthesis, and specific enzyme activities.

Flow Cytometric Analysis for Apoptosis Detection

Flow cytometry is a powerful technique used to identify and quantify apoptotic cells within a population. researchgate.net This method relies on the detection of specific biochemical and morphological changes that occur during programmed cell death, including alterations to the plasma membrane, DNA fragmentation, and changes in cell size and granularity. springernature.comnih.gov

One common approach involves the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI). In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. nih.gov Concurrently, PI is used to identify cells that have lost membrane integrity, a characteristic of late-stage apoptosis or necrosis. researchgate.net

By analyzing the fluorescence signals from a large population of cells, flow cytometry can distinguish between different cell states:

Viable cells: Negative for both Annexin V and PI. nih.gov

Early apoptotic cells: Positive for Annexin V and negative for PI. nih.gov

Late apoptotic/necrotic cells: Positive for both Annexin V and PI. nih.gov

Research on the parent compound, 5-Fluorocytosine (5-FC), has utilized flow cytometry to demonstrate its pro-apoptotic effects in genetically modified cancer cells. In one study, human pancreatic cancer cells engineered to express cytosine deaminase were treated with 5-FC. Flow cytometric analysis revealed a distinct apoptosis peak, indicating an increase in the sub-G1 cell population, which is characteristic of DNA fragmentation. nih.gov

| Cell Population | Percentage of Total Cells | Description |

|---|---|---|

| Apoptotic Cells | 34.6% | Cells exhibiting characteristics of apoptosis, identified by a distinct sub-G1 peak in the flow cytometry histogram. nih.gov |

| G1 Phase Cells | 64% | Cells in the first growth phase of the cell cycle. nih.gov |

| S Phase Cells | 11% | Cells actively synthesizing DNA. nih.gov |

| G2/M Phase Cells | 7% | Cells in the second growth phase or undergoing mitosis. nih.gov |

This table presents the results of a flow cytometry analysis on human pancreatic cancer cells (SW1990) treated with 5-Fluorocytosine for 48 hours. The data demonstrates a significant induction of apoptosis. nih.gov

Assays for DNA and RNA Synthesis Inhibition

A primary mechanism of action for fluorinated pyrimidine analogues is the inhibition of nucleic acid synthesis. drugbank.comselleckchem.com 5-Fluorocytosine, after being converted to 5-Fluorouracil (5-FU) within target cells, disrupts both RNA and DNA synthesis. mdpi.compatsnap.com The 5-FU is metabolized into two active compounds: 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA and disrupts protein synthesis, and 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits DNA synthesis. mdpi.compatsnap.com

Assays to measure the inhibition of DNA and RNA synthesis typically involve treating cultured cells with the compound of interest and then incubating them with radiolabeled nucleoside precursors. The rate of synthesis is determined by measuring the amount of radioactivity incorporated into the acid-insoluble fraction (containing DNA and RNA) over time.

For RNA Synthesis: Radiolabeled uridine (B1682114) (e.g., [³H]-uridine) is added to the cell culture.

For DNA Synthesis: Radiolabeled thymidine (B127349) (e.g., [³H]-thymidine) is used as the precursor.

Studies investigating 5-FC's effect on various fungal pathogens have demonstrated its potent inhibitory effects on nucleic acid synthesis. Research on Candida albicans showed a rapid and marked inhibition of both RNA and DNA synthesis upon exposure to 5-FC. nih.gov The effect was less pronounced in sensitive strains of Cryptococcus neoformans and absent in resistant fungal strains. nih.gov

| Organism | Form | Effect on RNA Synthesis | Effect on DNA Synthesis |

|---|---|---|---|

| Candida albicans (Sensitive) | Yeast | Rapid Inhibition | Rapid Inhibition |

| Candida albicans (Sensitive) | Hyphal | Rapid Inhibition | Rapid Inhibition |

| Cryptococcus neoformans (Sensitive) | Yeast | Less Marked Inhibition | Less Marked Inhibition |

| Aspergillus fumigatus (Resistant) | - | No Effect | No Effect |

This table summarizes the inhibitory effects of 5-Fluorocytosine on RNA and DNA synthesis in different fungal species, as determined by precursor incorporation assays. nih.gov

Enzyme Activity Assays (e.g., Thymidylate Synthase Activity)

The inhibition of specific enzymes is a key aspect of the mechanism of many antimetabolite drugs. For this compound and related compounds, a critical target is thymidylate synthase (TS). drugbank.comfrontiersin.org This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. frontiersin.org The active metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), is a potent inhibitor of TS. mdpi.compatsnap.com

The activity of thymidylate synthase is commonly measured using a tritium (B154650) release assay. This method quantifies the release of tritium (³H) into the aqueous solvent from a radiolabeled substrate, [5-³H]dUMP, during its conversion to dTMP. When an inhibitor like FdUMP is present, the catalytic activity of TS is reduced, leading to a decrease in the amount of tritium released.

Preclinical and clinical studies on 5-Fluorouracil have used this assay to quantify the degree of TS inhibition in tumor tissues. In a study involving patients with advanced colorectal cancer, tumor biopsies were taken at various time points after 5-FU administration to measure residual TS activity. nih.gov The results showed a time-dependent inhibition of the enzyme, demonstrating the direct impact of the drug on its molecular target. nih.gov

| Time After 5-FU Administration | Residual Catalytic TS Activity (% of Total) | Free FdUMP Binding Sites (% of Total) |

|---|---|---|

| 2 hours | 41% | 12% |

| 23 hours | 65% | 27% |

| 45 hours | 74% | 49% |

This table presents data on thymidylate synthase (TS) inhibition in tumor biopsies from colon cancer patients following administration of 5-Fluorouracil (5-FU). The data shows that the most significant inhibition occurs shortly after administration and gradually decreases over time. nih.gov

Analytical and Bioanalytical Methodologies for 5 Fluorocytosine and Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of 5-FC and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used, rapid, and simple method for the analysis of 5-FC. cda-amc.canih.gov It offers robust separation of the parent drug from its metabolites and endogenous interferences. cda-amc.ca The versatility of HPLC is enhanced by coupling it with various detection systems.

HPLC with UV Detection: This is a common and cost-effective method for 5-FC quantification. Detection is typically performed at wavelengths ranging from 254 nm to 285 nm. rjptonline.orgsielc.com Reverse-phase columns, particularly C18, are frequently employed for separation. nih.gov The linearity of these methods is often observed in a broad concentration range, for instance, from 5 to 200 mg/L, making them suitable for routine therapeutic monitoring. nih.gov

HPLC with Diode Array Detection (DAD): HPLC-DAD allows for the acquisition of the complete UV-visible spectrum of the analyte, which provides higher specificity than single-wavelength UV detectors. This technique can effectively separate and quantify 5-FC, distinguishing it from its major and closely related metabolite, 5-Fluorouracil (B62378). cda-amc.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the determination of 5-FC and its metabolites. journalofappliedbioanalysis.com LC-MS/MS methods offer advantages such as simpler sample preparation and faster chromatographic runs compared to conventional HPLC-UV methods. journalofappliedbioanalysis.com The use of a stable isotope-labeled internal standard, such as ²H¹⁵N-flucytosine, ensures high accuracy and precision. journalofappliedbioanalysis.com LC-MS/MS can achieve very low limits of quantification, making it ideal for detailed pharmacokinetic and metabolic studies. journalofappliedbioanalysis.comresearchgate.net

Table 1: Comparison of HPLC Methods for 5-Fluorocytosine (B48100) Analysis

| Method | Detector | Typical Column | Linear Range | Key Advantages | Citations |

|---|---|---|---|---|---|

| HPLC | UV | C18 Reverse-Phase | 1-200 µg/mL | Rapid, simple, cost-effective | rjptonline.orgnih.govnih.gov |

| HPLC | DAD | C18 Reverse-Phase | 6.25-100 µg/mL | High specificity, distinguishes from metabolites | cda-amc.ca |

| LC-MS/MS | Triple Quadrupole MS | C18 Reverse-Phase | 2.0-100 mg/L | High sensitivity, high specificity, fast | journalofappliedbioanalysis.comresearchgate.net |

Gas Chromatography (GC) provides a sensitive and precise alternative for the determination of 5-FC in serum. oup.com In this technique, the drug is typically derivatized to increase its volatility, for example, by creating a trimethylsilyl (B98337) derivative. oup.com Cytosine is often used as an internal standard to ensure accuracy. oup.com GC methods can detect 5-FC at concentrations as low as 1 mg/liter from a small serum volume. oup.com However, a notable disadvantage of GC is the potential for poor recovery (30% to 40%) and the necessity for a derivatization step. cda-amc.ca A modified extraction procedure using a more volatile solvent mixture has been developed to reduce sample preparation time. asm.org

Effective sample preparation is critical for accurate and reliable bioanalysis. For 5-FC analysis in biological fluids like plasma or serum, protein precipitation is the most common sample preparation technique. biotage.com This method is straightforward and involves adding a precipitating agent, such as trichloroacetic acid or acetonitrile, to the sample. cda-amc.canih.govbiotage.com The mixture is then centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the analyte, is injected into the chromatographic system. nih.govnih.gov This simple "crash" technique effectively removes the bulk of proteinaceous material that could interfere with the analysis and damage the analytical column. nih.govbiotage.com

Spectrometric and Fluorometric Approaches

Spectrofluorometry has been used for the quantification of 5-FC in serum and urine. rjptonline.orgnih.gov One method is based on the principle that 5-FC exhibits fluorescence in an alkaline medium. rjptonline.org While effective, HPLC methods are generally considered more specific. nih.gov Direct comparison studies have shown a good correlation between results obtained by spectrofluorometry and HPLC, though HPLC avoids potential interference from co-administered drugs. nih.gov

Enzymatic Assays

Enzymatic methods offer an accurate, inexpensive, and easy-to-perform alternative for determining 5-FC concentrations in serum. nih.gov One such assay utilizes the enzyme creatinine (B1669602) iminohydrolase to measure 5-FC by detecting the ammonia (B1221849) produced in the reaction. nih.govresearchgate.net This method shows good agreement with HPLC and has high precision, with coefficients of variation (CVs) of less than 3% for within-run and less than 6% for between-run controls. nih.gov While generally robust, the assay can be subject to interference from high levels of triglycerides (lipemia) and bilirubin (B190676). nih.govresearchgate.net

Advanced Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS)-based metabolomics has emerged as a powerful tool for studying the metabolic fate of drugs like 5-FC. nih.gov These approaches enable the simultaneous detection and quantification of a vast number of metabolites. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been successfully used to identify minor metabolites of 5-FC in patient urine, including α-fluoro-β-alanine. nih.gov Advanced liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods are also employed to identify and quantify 5-FC and its major metabolites, providing a deeper understanding of the metabolic pathways and cellular responses to the drug. researchgate.net These comprehensive techniques are invaluable for investigating mechanisms of action and resistance. researchgate.netlouisville.edu

Prodrug Strategies and Molecular Design in 5 Fluorocytosine Arabinoside Research

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Systems

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted cancer treatment strategy that introduces a foreign gene into tumor cells, enabling them to convert a non-toxic prodrug into a potent cytotoxic agent. nih.gov This approach offers the potential for high concentrations of the active drug specifically at the tumor site, thereby reducing systemic toxicity. nih.gov

Cytosine Deaminase Gene Therapy (CD-GDEPT)

The cytosine deaminase (CD) gene, in conjunction with the prodrug 5-fluorocytosine (B48100) (5-FC), represents one of the most extensively studied suicide gene therapy systems. nih.gov In this system, the gene encoding for CD, an enzyme not naturally found in mammalian cells, is delivered to tumor cells. researchgate.net Following the administration of 5-FC, the CD enzyme within the tumor cells catalyzes the deamination of 5-FC to the highly toxic antimetabolite 5-fluorouracil (B62378) (5-FU). nih.govcreative-biolabs.com 5-FU then exerts its anticancer effects by being converted into metabolites that interfere with DNA and RNA synthesis, ultimately leading to cell death. creative-biolabs.com

A significant advantage of the CD/5-FC system is the "bystander effect," where the locally produced 5-FU can diffuse into neighboring, unmodified tumor cells, amplifying the therapeutic effect. nih.gov This is crucial as gene delivery methods may not reach every single cancer cell. Studies have shown that even when only a fraction of tumor cells express the CD gene, a significant bystander effect can be observed. For instance, in tongue carcinoma cells, 58% of cells were killed when only 12.5% of the cells were infected with the adenovirus carrying the CD gene.

Research has demonstrated the efficacy of this system in various cancer models. For example, in a study on colon cancer cells, the introduction of the CD gene followed by 5-FC treatment induced apoptosis (programmed cell death) and modulated the expression of proteins involved in drug resistance and apoptosis. nih.gov This suggests that the CD/5-FC system not only directly kills cancer cells but may also counteract mechanisms that tumors use to survive chemotherapy.

| Feature | Description |

| Enzyme | Cytosine Deaminase (CD) |

| Prodrug | 5-Fluorocytosine (5-FC) |